(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide features a benzamide core fused with a benzo[d]thiazole ring system. Key structural elements include:
- 4-Ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene: A thiazole ring substituted with ethoxy and methyl groups, contributing to electronic modulation and solubility.
- Benzamide backbone: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor binding.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-5-15-26(16-6-2)32(28,29)18-13-11-17(12-14-18)22(27)24-23-25(4)21-19(30-7-3)9-8-10-20(21)31-23/h5-6,8-14H,1-2,7,15-16H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQBZWXDMDXNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which are crucial for understanding its biological interactions. The structural features include:
- Diallylsulfamoyl group : This moiety is known for its role in enhancing the solubility and bioavailability of drugs.
- Benzo[d]thiazole nucleus : This core structure is often associated with various biological activities, including anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
- Antioxidant Activity : The presence of the thiazole ring may contribute to antioxidant properties, which can protect cells from oxidative stress, a common factor in cancer progression .
- Cell Cycle Arrest : Some derivatives of benzothiazole have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely mediated through the modulation of cyclin-dependent kinases (CDKs) .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the benzothiazole and sulfamoyl groups can significantly impact the compound's efficacy. Key findings include:
- Substituent Effects : The introduction of electron-donating or withdrawing groups on the aromatic rings alters the compound's reactivity and binding affinity to target enzymes.
- Chain Length Variations : Variations in the alkyl chain length of the diallylsulfamoyl group have been shown to affect solubility and bioactivity, with certain lengths enhancing potency against specific cancer cell lines .
Case Studies and Research Findings
Several studies have examined the biological activity of compounds related to this compound:
- Antitumor Activity : A study demonstrated that similar benzothiazole derivatives exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancers. The lead compound in this series showed IC50 values in the nanomolar range .
- In Vivo Studies : Animal model studies have indicated that compounds with similar structures can significantly reduce tumor size when administered at optimal dosages, suggesting potential for therapeutic use .
- Molecular Docking Studies : Computational analyses have revealed that this compound can effectively bind to the active sites of target proteins involved in cancer pathways, supporting its potential as a lead compound for drug development .
Data Table: Biological Activities
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies indicate that derivatives of benzamide compounds exhibit promising anticancer properties. The incorporation of sulfamoyl groups enhances their ability to inhibit tumor cell proliferation. Research has shown that these compounds can target specific kinases involved in cancer progression, making them candidates for further development as anticancer agents .
-
Antimicrobial Properties :
- The thiazole ring present in the compound is known for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that (Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may also possess significant antimicrobial properties .
- Anti-inflammatory Effects :
Biochemical Applications
- Enzyme Inhibition :
- Drug Design :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Features of Compared Compounds
Key Observations:
Sulfonamide Variations :
- The target’s diallylsulfamoyl group offers greater steric flexibility compared to the diethylsulfamoyl group in ’s compound. This may enhance membrane permeability but reduce metabolic stability.
- In , sulfonylbenzene derivatives (e.g., compounds [7–9]) lack the sulfamoyl linkage, instead featuring direct sulfonyl-phenyl bonds, which may limit hydrogen-bonding capacity .
Heterocyclic Core Differences: The target’s benzo[d]thiazole ring contrasts with the triazole-thione () and thiadiazole-isoxazole () systems. Tautomerism in ’s triazoles ([7–9]) parallels the thiazole-ylidene tautomerism in the target compound, both affecting electronic distribution and reactivity .
Synthetic Pathways :
- The target likely requires multi-step synthesis involving sulfamoylation (e.g., diallylamine + sulfonyl chloride) and thiazole ring formation via cyclocondensation.
- In contrast, ’s compounds employ active methylene chemistry (e.g., acetylacetone reactions) to build pyridine-thiadiazole hybrids, highlighting divergent strategies for heterocyclic assembly .
Spectral and Reactivity Insights
IR Spectroscopy :
- The target’s benzamide carbonyl (νC=O ~1660–1680 cm⁻¹) aligns with analogs in (νC=O ~1606–1719 cm⁻¹). However, the absence of νC=O in ’s triazoles confirms cyclization .
- The diallylsulfamoyl group’s νS=O (~1150–1250 cm⁻¹) would differ from the diethylsulfamoyl analog’s due to electronic effects of allyl vs. ethyl substituents .
NMR Trends :
Reactivity :
Functional Implications
- Solubility : The ethoxy group in the target and ’s compound enhances hydrophilicity compared to halogenated analogs in (e.g., Cl/Br-substituted phenyls).
- Bioactivity Potential: Benzamide-thiazole hybrids (target and ) may target enzymes like carbonic anhydrase or kinases, whereas triazole-thiones () are known for antimicrobial activity .
Q & A
Q. Critical Parameters :
Advanced: How can flow chemistry optimize intermediate synthesis?
Methodological Answer:
Flow chemistry enhances reproducibility and scalability for intermediates like the benzothiazole core. Key strategies include:
- Continuous Oxidation : Using microreactors for controlled Swern oxidation (e.g., oxalyl chloride/DMSO) to avoid exothermic side reactions .
- DoE (Design of Experiments) : Statistical optimization of residence time (e.g., 5–10 min) and reagent stoichiometry (e.g., 1.2–1.5 equiv. thiourea) to maximize yield .
- In-line Analytics : Real-time UV-Vis monitoring to detect intermediates and adjust flow rates dynamically .
Basic: What spectroscopic methods validate structure and purity?
Methodological Answer:
- 1H/13C NMR : Key peaks include:
- HPLC : Purity >98% achieved via C18 reverse-phase columns (ACN/water gradient, 0.1% TFA) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 498.1524 (calc. 498.1519) .
Advanced: How to resolve NMR discrepancies in stereoisomer characterization?
Methodological Answer:
- Variable Temperature (VT) NMR : Differentiate Z/E isomers by observing coalescence of NH or vinyl proton signals at elevated temps (e.g., 40–60°C) .
- NOESY : Detect spatial proximity between the ethoxy group (δ 1.3 ppm) and benzamide protons to confirm Z-configuration .
- Chiral Shift Reagents : Add Eu(fod)3 to split enantiomeric peaks in cases of unintended racemization .
Basic: What biological assays evaluate pharmacological potential?
Methodological Answer:
- Enzyme Inhibition : IC50 determination against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC50 values compared to positive controls (e.g., doxorubicin) .
- Metabolic Stability : Microsomal incubation (human liver microsomes) to measure t1/2 via LC-MS .
Advanced: Strategies to address bioactivity contradictions across studies
Methodological Answer:
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. diallylsulfamoyl) on bioactivity using matched molecular pairs .
- Meta-analysis : Pool data from ≥5 independent studies (e.g., kinase inhibition IC50) and apply Tukey’s test for outliers .
Basic: Key functional groups influencing reactivity
Methodological Answer:
Advanced: Computational prediction of target interactions
Methodological Answer:
- Docking Studies (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17) with ΔG < -9 kcal/mol indicating strong affinity .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å suggests stable binding .
- QSAR Models : Use logP and polar surface area to predict blood-brain barrier permeability .
Basic: Designing stability studies under varied conditions
Methodological Answer:
- pH Stability : Incubate at pH 1.2 (simulated gastric fluid) and 7.4 (PBS) for 24h; quantify degradation via HPLC .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor by TGA/DSC for melting point shifts .
Advanced: Differentiating Z/E isomers during synthesis
Methodological Answer:
- Stereoselective Coupling : Use HOBt/DCC for amide formation to favor Z-configuration via steric control .
- Chiral HPLC : Utilize Chiralpak® IA columns (hexane:IPA 90:10) to separate isomers; compare retention times to standards .
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemistry pre-coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
